molecular formula C11H17NO B1401140 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1341803-00-6

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1401140
CAS No.: 1341803-00-6
M. Wt: 179.26 g/mol
InChI Key: NBMWWBSCUCUBKC-UHFFFAOYSA-N
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Description

“1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the empirical formula C11H17NO . It has a molecular weight of 179.26 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C11H17NO . The InChI code for this compound is 1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Biased Agonists in Antidepressant Development

  • A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation. These compounds exhibited high 5-HT1A receptor affinity and showed promising results in antidepressant-like activity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Dual Serotonin/Noradrenaline Reuptake Inhibition

  • Another study presented a novel series of 1-(2-phenoxyphenyl)methanamines, which demonstrated selective dual 5-HT and NA reuptake pharmacology. These compounds were identified for good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, suggesting therapeutic potential in areas involving serotonin and noradrenaline (Whitlock, Blagg, & Fish, 2008).

Anticancer Agents through SIRT1 Inhibition

  • Research by Panathur et al. (2013) involved designing a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives. These molecules displayed potent growth inhibitory action against cancer cell lines and inhibited the deacetylation activity of SIRT1 enzyme, highlighting their potential as anticancer leads (Panathur et al., 2013).

Photocytotoxicity in Cancer Treatment

  • Basu et al. (2014) explored Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating unprecedented photocytotoxicity in red light to various cell lines by apoptosis and generation of reactive oxygen species. This research indicates the potential of such complexes in targeted cancer therapy (Basu et al., 2014).

Synthesis of Complex Molecular Structures

  • Shimoga et al. (2018) reported on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, characterizing it using various spectroscopic techniques. This research contributes to the understanding of complex molecular structures and their synthesis processes (Shimoga, Shin, & Kim, 2018).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMWWBSCUCUBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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